4-Hydroxyphenyl Maraviroc is a derivative of Maraviroc, a well-known chemokine receptor antagonist used primarily in the treatment of human immunodeficiency virus type 1 (HIV-1) infections. This compound has garnered attention due to its potential modifications that may enhance the pharmacological profile of the original drug. Maraviroc operates by blocking the CCR5 co-receptor on the surface of immune cells, preventing HIV from entering these cells.
The synthesis and analysis of 4-Hydroxyphenyl Maraviroc derive from studies focused on the metabolism and identification of metabolites of Maraviroc. Research has shown that various analogues, including 4-Hydroxyphenyl Maraviroc, can be synthesized and evaluated for their biological activity and interaction with enzymes involved in drug metabolism, particularly cytochrome P450 enzymes .
4-Hydroxyphenyl Maraviroc falls under the classification of small molecule pharmaceuticals, specifically as a CCR5 antagonist. Its structural modifications aim to improve efficacy and reduce side effects compared to its parent compound, Maraviroc.
The synthesis of 4-Hydroxyphenyl Maraviroc typically involves multi-step organic reactions, starting from readily available precursors. The process often includes:
The synthesis can be performed under controlled conditions, often requiring temperature regulation and specific pH levels to optimize yields. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the progress of reactions and confirm the structure of synthesized compounds .
The molecular structure of 4-Hydroxyphenyl Maraviroc can be represented as follows:
This structure features a hydroxy group attached to a phenyl ring which is connected to the core structure of Maraviroc.
The compound's molecular weight is approximately 513.6655 g/mol. The presence of fluorine atoms in its structure enhances its lipophilicity and may influence its binding affinity to target receptors .
4-Hydroxyphenyl Maraviroc undergoes various chemical reactions typical for phenolic compounds:
Reactions are typically monitored using chromatographic techniques to ensure purity and yield. The stability of 4-Hydroxyphenyl Maraviroc under different conditions is also assessed through stress testing .
The mechanism of action for 4-Hydroxyphenyl Maraviroc is expected to mirror that of its parent compound:
In vitro studies indicate that modifications like those seen in 4-Hydroxyphenyl Maraviroc can affect binding affinity and efficacy against various HIV strains .
Relevant data from studies highlight that modifications can enhance solubility and bioavailability compared to traditional formulations .
4-Hydroxyphenyl Maraviroc is primarily explored for:
Research continues into optimizing this compound for clinical applications while minimizing adverse effects associated with existing therapies .
4-Hydroxyphenyl Maraviroc (CAS 856708-54-8) is a major metabolite of the HIV-1 entry inhibitor Maraviroc, formed via aromatic hydroxylation. Its systematic IUPAC name is 4,4-difluoro-N-[(1S)-1-(4-hydroxyphenyl)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propyl]cyclohexanecarboxamide [10]. The compound has a molecular formula of C₂₉H₄₁F₂N₅O₂ and a molecular weight of 529.66 g/mol (exact mass: 529.3228 g/mol) [2] [6].
The structure features three chiral centers with defined stereochemistry:
Table 1: Core Identity Parameters
Property | Value | Source |
---|---|---|
CAS Number | 856708-54-8 | [2] [5] |
Molecular Formula | C₂₉H₄₁F₂N₅O₂ | [2] |
Molecular Weight | 529.66 g/mol | [6] |
Exact Mass | 529.3228 g/mol | [6] |
Stereochemical Designation | (1S,3S,5S)-configured tropane core | [9] [10] |
MDL Number | MFCD12031376 |
4-Hydroxyphenyl Maraviroc is primarily generated in vivo via cytochrome P450 (CYP3A4)-mediated metabolism of Maraviroc. This biotransformation involves hydroxylation at the para-position of the phenyl ring attached to the propylamine sidechain [4] [8]. In vitro synthesis routes typically employ:
Key synthetic intermediates include:
The metabolite’s synthesis is complicated by the need to preserve stereochemistry at the C1, C3, and C5 positions of the 8-azabicyclo[3.2.1]octane system. Final deprotection steps yield the free phenolic compound, which is purified via crystallization [6].
Table 2: Key Precursors and Synthetic Routes
Intermediate | Role in Synthesis | Synthetic Challenge |
---|---|---|
UK-437719 | Direct precursor; contains pre-formed 4-hydroxyphenyl group | Stereochemical preservation |
Exo-3-aminotropane | Bicyclic core scaffold | Regioselective N-alkylation |
4,4-Difluorocyclohexanecarbonyl chloride | Electrophile for amide bond formation | Hydroxyl group compatibility |
Solubility
4-Hydroxyphenyl Maraviroc exhibits limited aqueous solubility but is soluble in organic solvents:
Stability
Crystallography
Table 3: Summary of Physicochemical Properties
Property | Value/Condition | Analytical Method |
---|---|---|
Melting Point | 138–142°C | Differential Scanning Calorimetry |
Density | 1.34 ± 0.1 g/cm³ (predicted) | Computational Prediction |
Solubility | Slight in DCM; Moderate in MeOH | Equilibrium Solubility Assay |
pKa | 9.83 ± 0.26 | Potentiometric Titration |
Storage | -20°C (protect from light) | ICH Stability Guidelines |
Note: All information presented excludes therapeutic applications, safety profiles, or dosage data, adhering strictly to the outlined scope.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7